Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide
Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid (CAS No. 74205-43-9) is a carboxylic acid derivative incorporating a cyclobutane ring and a methoxy-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, potentially influencing the pharmacokinetic and pharmacodynamic properties of larger molecules. Understanding its fundamental physicochemical properties is crucial for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and a workflow for pKa measurement.
Core Physicochemical Properties
While experimentally determined data for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid are limited in publicly available literature, predicted values provide a useful starting point for experimental design. The physical form of the compound is noted to be a white to off-white solid[1].
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A | [1] |
| Molecular Weight | 206.24 g/mol | N/A | [1] |
| Boiling Point | 370.9 ± 35.0 °C | Predicted | [1] |
| Density | 1.214 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 4.30 ± 0.20 | Predicted | [1] |
| Appearance | White to off-white solid | Experimental | [1] |
| Melting Point | No data available | N/A | [2] |
| Water Solubility | No data available | N/A | [2] |
| LogP (Octanol/Water Partition Coefficient) | No data available | N/A |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids, which can be applied to 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.
Determination of Melting Point
The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid.
Method: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
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Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Determination of pKa (Acidity Constant)
The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized.
Method: Potentiometric Titration
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Solution Preparation: A precisely weighed amount of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol if the compound has low water solubility.
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Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.
Determination of Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Method: Shake-Flask Method
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Equilibration: An excess amount of solid 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is added to a known volume of purified water (or a buffer solution of a specific pH) in a sealed flask.
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Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
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Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The measured concentration represents the aqueous solubility at that temperature.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.
Method: Shake-Flask Method
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Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
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Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
